![molecular formula C9H10N4OS B1460668 1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 61413-52-3](/img/structure/B1460668.png)
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Overview
Description
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has been synthesized using various methods. It has been found to exhibit promising biological activities, making it a subject of interest for researchers in the field of medicinal chemistry.
Scientific Research Applications
Pharmaceutical Applications
This compound has been found in the pharmaceutical industry, particularly in the production of Sitagliptin drug products . Sitagliptin is an oral antihyperglycemic (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class. This compound plays a role in the formation pathway of N-nitroso-triazolopyrazine (NTTP), a genotoxic derivative .
Analytical Chemistry
In analytical chemistry, this compound is used as a target for the development of highly sensitive LC-MS/MS methods for the determination and quantification of N-nitrosamine impurities in the Sitagliptin phosphate monohydrate active pharmaceutical ingredient . This allows for the detection and quantification of impurities at ultra-trace levels .
Contamination Studies
The compound is used in contamination studies, particularly concerning contamination with N-nitrosamines in Sitagliptin drug products . These studies aim to decrease NTTP content in the final drug product under the strict legislative limit set by Federal Drug Agency .
Optimization Studies
This compound is used in optimization studies during the manufacturing of Sitagliptin and Sitagliptin/Metformin drug products . The goal of these studies is to decrease NTTP content in the final drug product .
Energetic Materials Research
Although not directly related to “1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one”, compounds with a similar [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine structure have been studied for their potential as heat-resistant explosives . This suggests potential avenues for future research into the energetic properties of this compound.
Future Research Directions
Given the compound’s role in the formation of N-nitrosamines, future research could explore methods to mitigate this formation, potentially leading to safer pharmaceutical products . Additionally, given the sensitivity of current detection methods , future work could aim to improve these methods or develop new ones.
properties
IUPAC Name |
1-sulfanylidene-2,4,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-7-5-3-1-2-4-6(5)13-8(10-7)11-12-9(13)15/h1-4H2,(H,12,15)(H,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNCCSRVUGAEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC3=NNC(=S)N23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391330 | |
Record name | F2181-0002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one | |
CAS RN |
61413-52-3 | |
Record name | NSC338659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F2181-0002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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